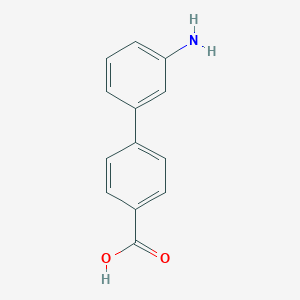

4-(3-aminophenyl)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-aminophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVFHVHLCFFINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373339 | |

| Record name | 4-(3-aminophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124221-69-8 | |

| Record name | 4-(3-aminophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(3-Aminophenyl)benzoic Acid (CAS: 124221-69-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Versatility of a Bifunctional Building Block

4-(3-Aminophenyl)benzoic acid is a unique organic molecule distinguished by its rigid biphenyl core functionalized with two key reactive groups: an amino group (-NH₂) and a carboxylic acid group (-COOH). This strategic placement of a nucleophilic amine and an acidic carboxyl function at opposite ends of a semi-rigid spacer makes it an exceptionally valuable building block in several advanced scientific fields. Its structure, consisting of a 3-aminophenyl group attached to the 4-position of benzoic acid, provides a defined angular geometry that is crucial for the rational design of complex molecular architectures. This guide offers a comprehensive overview of its properties, synthesis, and critical applications, providing field-proven insights for its effective utilization in research and development.

Section 1: Core Physicochemical & Spectroscopic Properties

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below, providing the necessary data for reaction planning, analytical method development, and quality control.

Physicochemical Data

The fundamental physical and chemical identifiers for this compound are crucial for sourcing and regulatory compliance.

| Property | Value | Source(s) |

| CAS Number | 124221-69-8 | [1][2][3] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 213.23 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | 3'-Amino-[1,1'-biphenyl]-4-carboxylic acid | [2][4] |

| Appearance | Typically a white to off-white or yellow powder | [5] |

| Purity | Commercially available with ≥96% purity | [3] |

| Storage | Store at room temperature or under refrigeration (2-8°C) in a well-closed container, away from moisture, heat, and light. | [2][3][5] |

Spectroscopic Profile

| Technique | Expected Features |

| ¹H NMR | Protons on the two aromatic rings would appear in the δ 7.0-8.5 ppm range. The amine (-NH₂) protons would likely appear as a broad singlet, and the carboxylic acid (-COOH) proton as a broad singlet at a higher chemical shift (>10 ppm), often in DMSO-d₆. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 115-150 ppm range. The carbonyl carbon of the carboxylic acid would be significantly downfield, expected >165 ppm. |

| IR Spectroscopy | Key vibrational bands would include: N-H stretching (amine) around 3300-3500 cm⁻¹, a broad O-H stretch (carboxylic acid) from 2500-3300 cm⁻¹, C=O stretching (carboxylic acid) around 1680-1710 cm⁻¹, C=C stretching (aromatic) around 1600 cm⁻¹, and C-N stretching around 1300 cm⁻¹.[6] |

| Mass Spectrometry | The monoisotopic mass is 213.0790 Da. Electron ionization (EI) or electrospray ionization (ESI) would show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, respectively. |

Section 2: Synthesis Strategies: Building the Biphenyl Core

The construction of the biphenyl scaffold is the central challenge in synthesizing this compound. The most prevalent and industrially scalable method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and excellent functional group tolerance.[7][8]

Retrosynthetic Analysis & Recommended Pathway

A logical retrosynthetic disconnection of the target molecule breaks the central biphenyl C-C bond, leading to two simpler, commercially available starting materials.

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Procedure:

-

Setup: To a dry reaction flask, add 4-bromobenzoic acid, 3-aminophenylboronic acid, and the base.

-

Inerting: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Add the palladium catalyst, followed by the degassed solvent system via syringe.

-

Reaction: Heat the mixture to the target temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

-

Workup: After cooling to room temperature, acidify the mixture with dilute HCl to protonate the carboxylate and neutralize excess base. The product may precipitate.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Section 3: Key Applications in Science and Technology

The unique bifunctional and geometric properties of this compound make it a valuable component in creating materials and molecules with highly specific properties.

High-Performance Polymers

The presence of both an amine and a carboxylic acid allows this molecule to act as an A-B type monomer in polycondensation reactions. The rigid biphenyl unit imparts significant thermal stability, mechanical strength, and chemical resistance to the resulting polymers, such as polyamides and polyimides. These materials are sought after for applications in aerospace, electronics, and specialty membranes. The defined angle of the monomer can be used to control the polymer's final morphology and solubility. [9][10]

Caption: Role as an A-B monomer in polyamide synthesis.

Metal-Organic Frameworks (MOFs)

In materials science, this compound serves as an organic "linker" or "strut" in the construction of Metal-Organic Frameworks (MOFs). [11]MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming porous structures. [12]The length and geometry of this linker, along with the functionality of its amine and carboxylate groups, directly influence the pore size, shape, and chemical environment of the resulting MOF. These properties are critical for applications in gas storage, separation, and catalysis. [13][14]

Drug Development and Medicinal Chemistry

The aminobenzoic acid scaffold is a well-established pharmacophore found in a wide array of therapeutic agents. [15][16]While this compound itself is not an active drug, it serves as a crucial intermediate or building block. [3]Its structure can be modified at the amine (e.g., through acylation, alkylation) or the carboxylic acid (e.g., through esterification, amidation) to synthesize libraries of new chemical entities for screening. Derivatives of aminobenzoic acids have shown potential as antimicrobial and cytotoxic agents. [17][18]The biphenyl core is a common feature in drug candidates, offering a rigid scaffold to position other functional groups for optimal interaction with biological targets.

Section 4: Safety, Handling, and Hazard Information

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to good laboratory practices is mandatory when handling this or any chemical reagent.

-

Hazard Classification: While specific GHS data for this isomer is limited, related aminobenzoic acids are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). [19][20]* Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust, vapor, mist, or gas. [1]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

First Aid:

-

Ingestion: If swallowed, rinse mouth and seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. [5]

Conclusion

This compound, CAS 124221-69-8, is more than just a chemical compound; it is a versatile molecular tool. Its value is derived from the precise arrangement of its functional groups on a rigid, well-defined scaffold. This structure allows scientists and researchers to rationally design and construct complex polymers, functional materials like MOFs, and novel pharmaceutical candidates. A thorough understanding of its properties, synthesis via robust methods like the Suzuki coupling, and its diverse applications is key to unlocking its full potential in advancing materials science and drug discovery.

References

Sources

- 1. aobchem.com [aobchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3'-AMINO-BIPHENYL-4-CARBOXYLIC ACID | 124221-69-8 [chemicalbook.com]

- 5. Pharmaceutical Grade CAS 124221-69-8 with competitive price, CasNo.124221-69-8 Zhuozhou Wenxi import and Export Co., Ltd China (Mainland) [zzwenxi.lookchem.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrevlett.com [chemrevlett.com]

- 11. rroij.com [rroij.com]

- 12. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metal-Organic Framework-Based Selective Molecular Recognition of Organic Amines and Fixation of CO2 into Cyclic Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]

- 16. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rjptonline.org [rjptonline.org]

- 18. mdpi.com [mdpi.com]

- 19. 4-(4-Aminophenyl)benzoic acid | C13H11NO2 | CID 308678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 4'-Aminobiphenyl-3-carboxylic acid | C13H11NO2 | CID 2772300 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis of 4-(3-aminophenyl)benzoic acid experimental protocol

An In-depth Technical Guide to the Synthesis of 4-(3-Aminophenyl)benzoic Acid

Introduction

This compound is a valuable bifunctional molecule featuring both a carboxylic acid and an aromatic amine. This unique structure makes it a highly sought-after building block in several advanced scientific fields. In materials science, it serves as a key monomer for the synthesis of high-performance polymers, such as polyamides and polyimides, where the amino and carboxyl groups enable polymerization, and the bent meta-substituted biphenyl core imparts specific mechanical and thermal properties. For drug development professionals, this compound is a versatile scaffold for creating complex molecules with potential therapeutic activities, leveraging its rigid structure and reactive handles for further chemical modification.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. It is designed for researchers and scientists, focusing on the causality behind experimental choices, ensuring procedural integrity, and grounding the methodology in authoritative scientific literature.

Strategic Overview of the Synthesis

The most reliable and common route to synthesize this compound is a two-step process. This strategy is predicated on the principles of modern cross-coupling chemistry followed by a selective functional group transformation.

-

Step 1: Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling. The biphenyl backbone is constructed by coupling 4-bromobenzoic acid with 3-nitrophenylboronic acid. This palladium-catalyzed reaction is highly efficient and tolerant of the nitro and carboxylic acid functional groups.[1]

-

Step 2: Selective Reduction of the Nitro Group. The nitro group of the resulting 4-(3-nitrophenyl)benzoic acid is then reduced to the target primary amine. Several methods are available for this transformation, with catalytic hydrogenation being a clean and high-yielding choice.[2][3]

This strategic sequence is advantageous because the starting materials are commercially available, and the reactions are robust and scalable.

Part 1: Suzuki-Miyaura Coupling for 4-(3-Nitrophenyl)benzoic Acid

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[4] Its power lies in its mild conditions and high functional group tolerance, making it ideal for our purpose.

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzoic acid to form a Pd(II) complex.

-

Transmetalation : A base (e.g., K₂CO₃) activates the 3-nitrophenylboronic acid, facilitating the transfer of the nitrophenyl group to the palladium center, displacing the halide.

-

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[4]

The choice of a ligand-free Pd/C catalyst and an aqueous ethanol solvent system represents a greener and more cost-effective modification of traditional Suzuki conditions, avoiding toxic solvents like toluene or dioxane.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed for a laboratory scale and emphasizes safety and efficiency.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 4-Bromobenzoic Acid | 201.02 | 10.0 | 2.01 g | Aryl Halide |

| 3-Nitrophenylboronic Acid | 166.92 | 12.0 | 2.00 g | Boronic Acid |

| Palladium on Carbon (10%) | - | 0.2 (2 mol%) | ~212 mg | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 | 4.15 g | Base |

| Ethanol (EtOH) | - | - | 40 mL | Solvent |

| Deionized Water (H₂O) | - | - | 40 mL | Co-solvent |

Procedure

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (10.0 mmol, 2.01 g), 3-nitrophenylboronic acid (12.0 mmol, 2.00 g), potassium carbonate (30.0 mmol, 4.15 g), and 10% Pd/C (2 mol%, ~212 mg).

-

Solvent Addition : Add 40 mL of ethanol and 40 mL of deionized water to the flask.

-

Reaction Execution : Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the 4-bromobenzoic acid spot. The reaction is typically complete within 4-6 hours.

-

Work-up & Isolation :

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of 50% aqueous ethanol to ensure complete recovery of the product.

-

Transfer the filtrate to a 500 mL beaker and carefully acidify to pH ~2 with 2M hydrochloric acid (HCl). This step protonates the carboxylate salt, causing the product to precipitate.

-

Stir the acidic mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove inorganic salts.

-

Dry the collected solid, 4-(3-nitrophenyl)benzoic acid, in a vacuum oven at 60-70°C. The expected yield is typically 85-95%.

-

Part 2: Reduction of 4-(3-Nitrophenyl)benzoic Acid

The selective reduction of an aromatic nitro group to an amine is a fundamental transformation. While several reagents can accomplish this, catalytic hydrogenation offers significant advantages in terms of product purity and environmental impact.[6][7]

Causality in Method Selection: Catalytic Hydrogenation vs. Metal/Acid

-

Catalytic Hydrogenation (H₂/Pd/C) : This is often the method of choice.[2] It uses hydrogen gas as the reductant, and the only byproduct is water, making the work-up exceptionally clean. The reaction proceeds under relatively mild conditions and typically gives high yields.[3] However, it requires specialized equipment for handling hydrogen gas safely.

-

Tin(II) Chloride (SnCl₂) or Tin Metal (Sn/HCl) : These are classic and robust methods for nitro reduction.[8][9] They are operationally simpler than hydrogenation as they do not require pressure equipment. However, they are stoichiometrically inefficient, generating significant amounts of tin-based waste that can be difficult to remove from the product and pose environmental concerns.[9] The strongly acidic conditions can also be incompatible with other acid-sensitive functional groups.[8]

For this guide, we detail the catalytic hydrogenation protocol due to its superior efficiency and cleaner profile, which are critical considerations in modern chemical synthesis.

Experimental Protocol: Catalytic Hydrogenation

Safety First : This procedure involves hydrogen gas, which is highly flammable. It must be performed in a well-ventilated fume hood using appropriate equipment (e.g., a hydrogenation apparatus or a balloon setup) by trained personnel.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 4-(3-Nitrophenyl)benzoic Acid | 243.21 | 8.0 | 1.95 g | Substrate |

| Palladium on Carbon (10%) | - | 5 mol% | ~85 mg | Catalyst |

| Ethanol (EtOH) or Ethyl Acetate (EtOAc) | - | - | 100 mL | Solvent |

| Hydrogen (H₂) Gas | 2.02 | Excess | 1 atm (balloon) | Reductant |

Procedure

-

Reaction Setup : In a 250 mL heavy-walled hydrogenation flask, dissolve 4-(3-nitrophenyl)benzoic acid (8.0 mmol, 1.95 g) in 100 mL of ethanol.

-

Catalyst Addition : Carefully add 10% Pd/C (5 mol% wt/wt, ~85 mg) to the solution. Caution: Pd/C can be pyrophoric; handle it in an inert atmosphere or add it to the solvent carefully.

-

Hydrogenation : Seal the flask, and then purge the system by evacuating and backfilling with hydrogen gas three times.

-

Reaction Execution : Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for this scale) at room temperature. The reaction is typically complete in 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up & Purification :

-

Carefully vent the excess hydrogen and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a fresh portion of ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

-

The resulting crude solid can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals of this compound by vacuum filtration and dry. The expected yield is typically >95%.

-

Characterization

To confirm the identity and purity of the final product, the following analytical techniques are essential:

-

¹H NMR (DMSO-d₆) : Expect signals corresponding to the aromatic protons on both rings. The appearance of a broad singlet for the -NH₂ group and the disappearance of signals characteristic of the nitro-substituted ring confirm the reduction.

-

IR (KBr or ATR) : Look for characteristic peaks for N-H stretching of the amine (around 3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (around 1680-1710 cm⁻¹), and a broad O-H stretch from the acid.

-

Mass Spectrometry (MS) : The molecular ion peak should correspond to the calculated mass of C₁₃H₁₁NO₂ (213.23 g/mol ).[10]

Safety and Handling

-

Reagents : Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 4-bromobenzoic acid and 3-nitrophenylboronic acid can cause irritation.[11]

-

Solvents : Ethanol is flammable. All heating should be done using a heating mantle or oil bath, with no open flames.

-

Reactions : The hydrogenation step involves flammable hydrogen gas and a potentially pyrophoric catalyst and must be handled with extreme care.[11] Acidification with HCl should be performed slowly in a fume hood.

-

Product : this compound may cause skin and eye irritation.[12]

This technical guide provides a robust and well-documented pathway for the synthesis of this compound. By understanding the rationale behind the chosen synthetic strategy and experimental procedures, researchers can confidently and safely produce this valuable chemical building block for their scientific endeavors.

References

- Organic Chemistry Portal. "Nitro Reduction.

- Mettler Toledo. "Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.

- Wikipedia. "Reduction of nitro compounds.

- Google Patents. "EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

- Master Organic Chemistry. "Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).

- ACS Green Chemistry Institute. "Sn2+ reduction.

- Nature Communications. "Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.

- ScienceMadness Discussion Board. "Nitroaromatic Reduction w/Sn.

- askIITians. "Reduction of aromatic nitro compounds using Sn and HCl gives.

- Bulletin of the Polytechnic Institute of Iaşi. "SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE.

- YouTube. "Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid.

- Google Patents. "US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.

- ResearchGate. "Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis | Request PDF.

- Indian Journal of Chemistry. "A new reagent for selective reduction of nitro group.

- Patsnap Eureka. "Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.

- University Chemistry. "Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction.

- PrepChem.com. "Preparation of 4-amino-3-hydroxybenzoic acid.

- Google Patents. "CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.

- ScienceMadness.org. "Reduction of 4-nitrobenzoic acid.

- Science. "Aminative Suzuki–Miyaura coupling.

- Google Patents. "US4092353A - Process for the purification of benzoic acid.

- Google Patents. "US4092353A - Process for the purification of benzoic acid.

- ResearchGate. "List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.

- Supporting Information. "Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials.

- J-Global. "Synthesis techniques of 4-amino benzoic acid | Article Information.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 7. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgosolver.com [orgosolver.com]

- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 10. usbio.net [usbio.net]

- 11. fishersci.com [fishersci.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-(3-Aminophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize 4-(3-aminophenyl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. This document outlines the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and structural elucidation of this compound. Detailed experimental protocols, data interpretation, and troubleshooting insights are provided to equip researchers with the necessary knowledge for comprehensive analysis.

Introduction

This compound is a bifunctional organic molecule featuring both a carboxylic acid and an amino group attached to a biphenyl scaffold. This unique structure imparts a range of chemical properties that make it a valuable building block in the synthesis of pharmaceuticals, polymers, and other advanced materials. Accurate and thorough characterization of this molecule is paramount to ensure its purity, confirm its structure, and understand its behavior in various chemical and biological systems. Spectroscopic methods are indispensable tools in this endeavor, each providing a unique piece of the structural puzzle. This guide will walk through the application of key spectroscopic techniques for the comprehensive analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

Theoretical Insight: ¹H NMR spectroscopy measures the resonance frequency of hydrogen nuclei in a magnetic field. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Electronegative atoms or groups deshield protons, causing them to resonate at a higher chemical shift (downfield). The splitting pattern (multiplicity) of a signal arises from spin-spin coupling with neighboring protons and provides information about the number of adjacent protons.

Experimental Protocol: ¹H NMR of this compound

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve both the acidic and amine functionalities and to allow for the observation of exchangeable protons.

-

Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Data Acquisition: Record the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Data Interpretation and Expected Spectrum:

The ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic protons and the exchangeable protons of the carboxylic acid and amino groups. The expected chemical shifts and multiplicities are summarized in the table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Broad Singlet | 1H |

| Amino Group (-NH₂) | ~5.0 - 6.0 | Broad Singlet | 2H |

| Aromatic Protons | ~6.5 - 8.0 | Multiplets | 8H |

-

Causality: The carboxylic acid proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and potential hydrogen bonding, resulting in a downfield chemical shift.[1] The amino group protons are also deshielded but to a lesser extent. The broadness of these signals is due to chemical exchange with the solvent and quadrupole broadening from the nitrogen atom.[1] The aromatic protons will appear as a series of multiplets due to complex spin-spin coupling patterns.

¹³C NMR Spectroscopy

Theoretical Insight: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shift of a ¹³C nucleus is dependent on its electronic environment. Carbons attached to electronegative atoms or in electron-deficient systems will be deshielded and appear at higher chemical shifts.

Experimental Protocol: ¹³C NMR of this compound

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Use a standard proton-decoupled ¹³C NMR pulse sequence to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation and Expected Spectrum:

The ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | ~167 - 172 |

| Aromatic Carbons | ~113 - 150 |

-

Causality: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a very high chemical shift due to the double bond and the attachment of two electronegative oxygen atoms.[2][3] The aromatic carbons will resonate in the typical aromatic region, with variations in their chemical shifts depending on the substituent effects of the amino and carboxylic acid groups. For instance, the carbon attached to the amino group will be shielded (appear at a lower chemical shift) due to the electron-donating nature of nitrogen. Conversely, the carbon attached to the carboxylic acid group will be deshielded.

Fourier-Transform Infrared (FTIR) Spectroscopy

Theoretical Insight: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the specific bond type and its environment. This technique is particularly useful for identifying functional groups.

Experimental Protocol: FTIR of this compound

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr pellet method, a small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

-

Instrument Setup: Place the sample in the FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Data Interpretation and Expected Spectrum:

The FTIR spectrum of this compound will display characteristic absorption bands for its functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad |

| N-H stretch (Amine) | 3500 - 3300 | Medium (two bands) |

| C=O stretch (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-N stretch (Amine) | 1340 - 1250 | Medium |

| O-H bend (Carboxylic Acid) | 1440 - 1395 | Medium |

| N-H bend (Amine) | 1650 - 1580 | Medium |

-

Causality: The broad O-H stretching band of the carboxylic acid is a result of extensive hydrogen bonding.[1] The N-H stretching region of the primary amine typically shows two bands corresponding to symmetric and asymmetric stretching modes.[1] The strong C=O stretching absorption is a hallmark of the carboxylic acid group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Insight: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings. The wavelength of maximum absorbance (λmax) is a key characteristic.

Experimental Protocol: UV-Vis of this compound

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value within the optimal range of the instrument (typically 0.2 - 0.8).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference.

-

Data Acquisition: Scan the absorbance of the sample solution over a range of wavelengths (e.g., 200-400 nm).

-

Data Processing: The instrument software will plot absorbance versus wavelength.

Data Interpretation and Expected Spectrum:

The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of its aromatic and conjugated system. The presence of both an electron-donating group (-NH₂) and an electron-withdrawing group (-COOH) can lead to charge-transfer transitions.[4] The exact λmax values can be influenced by the solvent polarity.

-

Expected Absorption Maxima (λmax): Typically in the range of 220-300 nm.[5]

Mass Spectrometry (MS)

Theoretical Insight: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also reveal structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry of this compound

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft ionization technique that is well-suited for polar molecules and often yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Data Interpretation and Expected Spectrum:

-

Molecular Ion Peak: The molecular weight of this compound is 213.23 g/mol .[6] In ESI-MS, the spectrum will likely show a prominent peak at m/z 214.24 corresponding to the protonated molecule [M+H]⁺ in positive ion mode, or m/z 212.22 for the deprotonated molecule [M-H]⁻ in negative ion mode.

-

Fragmentation Pattern: In EI-MS or tandem MS (MS/MS), characteristic fragment ions can be observed. Common fragmentation pathways for benzoic acid derivatives include the loss of -OH (m/z 196) and -COOH (m/z 168). The amino-substituted phenyl ring can also undergo characteristic fragmentations.

Visualization of Experimental Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. ¹H and ¹³C NMR provide detailed structural information, FTIR confirms the presence of key functional groups, UV-Vis spectroscopy probes the electronic structure, and mass spectrometry confirms the molecular weight and can provide fragmentation data. By integrating the data from these techniques, researchers can confidently identify and assess the purity of this important molecule, which is a critical step in any drug development or materials science application.

References

- Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. (2020).

- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2005). Journal of Molecular Structure. [Link]

- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St.

- High-resolution electronic spectroscopy studies of meta-aminobenzoic acid in the gas phase reveal the origins of its solvatochromic behavior. (2011). Chemphyschem. [Link]

- Supporting information. The Royal Society of Chemistry. [Link]

- (PDF) Meta - Aminobenzoic Acid: Structures and Spectral Characteristics.

- A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.

- Supplementary Information. The Royal Society of Chemistry. [Link]

- UV-Vis Spectrum of 4-Aminobenzoic Acid. SIELC Technologies. [Link]

- 4-Aminobenzoic acid. National Institute of Standards and Technology. [Link]

- 4-(Aminomethyl)Benzoic Acid. PubChem. [Link]

- Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research. [Link]

- FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA).

- List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid.

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).

- Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). PubMed Central. [Link]

- 4 Aminobenzoic acid. mzCloud. [Link]

- 4-Aminobenzoic acid. National Institute of Standards and Technology. [Link]

- Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. [Link]

- The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

- Computed FT-IR spectra for 4-(carboxyamino)-3-guanidino-benzoic acid...

- Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

- Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid.

- 4-Aminobenzoic acid. National Institute of Standards and Technology. [Link]

- Benzoic acids and deriv

- 4-Aminobenzoic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

- 4-(4-Aminophenyl)benzoic acid. PubChem. [Link]

- The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies.

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. High-resolution electronic spectroscopy studies of meta-aminobenzoic acid in the gas phase reveal the origins of its solvatochromic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 6. 4-(4-Aminophenyl)benzoic acid | C13H11NO2 | CID 308678 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(3-aminophenyl)benzoic acid

Introduction

4-(3-aminophenyl)benzoic acid is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety linked to an aminophenyl group, provides a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications and advanced material properties. Accurate structural characterization is a critical prerequisite for any research and development involving this compound, and NMR spectroscopy stands as the most powerful technique for unambiguous structure determination in solution.[1][2] This guide will delve into the expected ¹H and ¹³C NMR spectral characteristics of this compound, providing a foundational understanding for its identification and purity assessment.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used throughout the guide to correlate specific NMR signals with their corresponding atoms in the molecule.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the amine protons, and the aromatic protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Due to the presence of both acidic (COOH) and basic (NH₂) groups, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent for analysis.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| COOH | 12.0 - 13.0 | Broad Singlet | 1H |

| Aromatic (H2, H6) | ~7.9 | Doublet | 2H |

| Aromatic (H3, H5) | ~7.6 | Doublet | 2H |

| Aromatic (H4') | ~7.1 | Triplet | 1H |

| Aromatic (H2', H6') | 6.8 - 7.0 | Multiplet | 2H |

| Aromatic (H5') | ~6.6 | Multiplet | 1H |

| NH₂ | 5.0 - 5.5 | Broad Singlet | 2H |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (COOH): A highly deshielded, broad singlet is anticipated in the 12.0-13.0 ppm region.[3] This significant downfield shift and broadness are characteristic of a carboxylic acid proton due to hydrogen bonding and chemical exchange with residual water in the solvent.[1]

-

Amine Protons (NH₂): A broad singlet corresponding to the two amine protons is expected between 5.0 and 5.5 ppm. The chemical shift and peak shape of the amine protons are highly dependent on solvent, concentration, and temperature.[1]

-

Aromatic Protons: The eight aromatic protons will produce a complex pattern in the region of 6.6 to 8.0 ppm.[1] The protons on the benzoic acid ring (H2, H3, H5, H6) will likely appear as two distinct doublets due to the para-substitution pattern. The protons on the aminophenyl ring will exhibit a more complex splitting pattern due to the meta-substitution, with the proton between the two substituents (H4') appearing as a triplet and the others as multiplets.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are referenced to TMS.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~167 |

| C3' (C-NH₂) | ~149 |

| Aromatic Quaternary Carbons | 125 - 145 |

| Aromatic CH Carbons | 113 - 132 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbon of the carboxylic acid group is expected to be the most downfield signal, appearing around 167 ppm.[3]

-

Aromatic Carbons: The twelve aromatic carbons are expected to resonate in the 113-149 ppm range. The carbon atom directly attached to the electron-donating amino group (C3') will be shielded and is predicted to appear upfield relative to the other quaternary carbons. Conversely, the carbons attached to the electron-withdrawing carboxylic acid group will be deshielded. Quaternary carbons will generally show weaker signals compared to protonated carbons.[1]

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality NMR spectra. The following is a recommended procedure for the analysis of this compound.

Caption: Recommended workflow for NMR data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Choose a suitable deuterated solvent that will fully dissolve the sample. DMSO-d₆ is highly recommended due to the presence of both acidic and basic functional groups.[1]

-

Dissolve the sample in approximately 0.7 mL of the chosen solvent in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

NMR Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to maintain a stable magnetic field.[1]

-

Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for high spectral resolution.[1]

-

Tune and match the probe to the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.[1]

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, along with a comprehensive experimental protocol. The presented data and interpretations, based on established principles and data from analogous compounds, serve as a valuable resource for the structural verification and characterization of this molecule. Adherence to the outlined experimental procedures will enable researchers to acquire high-quality NMR data, facilitating their work in drug discovery, medicinal chemistry, and materials science.

References

- An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-((2-Aminophenyl)thio)benzoic acid - Benchchem.

- An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Aminophenoxy)benzoic Acid - Benchchem.

- Supporting information - The Royal Society of Chemistry.

- Validating the Structure of 2-((2-Aminophenyl)thio)benzoic acid using 1H and 13C NMR Spectroscopy: A Comparative Guide - Benchchem.

Sources

mass spectrometry of 4-(3-aminophenyl)benzoic acid

An In-Depth Technical Guide to the Mass Spectrometry of 4-(3-aminophenyl)benzoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound (4,3-APBA), a molecule of significant interest in pharmaceutical and materials science research. As a bifunctional molecule featuring both a primary aromatic amine and a carboxylic acid, its characterization presents unique opportunities and challenges. This document details the fundamental principles of its ionization, outlines robust analytical workflows using Liquid Chromatography-Mass Spectrometry (LC-MS), and provides an in-depth analysis of its fragmentation patterns in both positive and negative ion modes. The methodologies described herein are designed to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to develop and validate analytical methods for this compound and its structural analogs.

Introduction: The Analytical Significance of this compound

This compound (CAS: 124221-69-8) is a biphenyl derivative possessing both an acidic carboxylic acid moiety and a basic amino group.[1][2] This amphoteric nature makes it a versatile building block in the synthesis of complex molecules, including pharmaceuticals and advanced polymers. Accurate and sensitive analytical methods are paramount for its quantification in various matrices, for reaction monitoring, and for structural confirmation.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose.[3] It offers unparalleled sensitivity and specificity, allowing for confident identification and quantification even at trace levels. This guide delves into the core principles of analyzing 4,3-APBA by mass spectrometry, moving from its fundamental chemical properties to the practical application of LC-MS/MS for detailed structural elucidation.

Foundational Chemical Properties and Ionization Behavior

A thorough understanding of the analyte's physicochemical properties is the bedrock of any successful mass spectrometry method. The dual functionality of 4,3-APBA dictates its behavior in the ion source.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₂ | [1][2] |

| Average Molecular Weight | 213.23 g/mol | [1][4] |

| Monoisotopic Mass | 213.07898 Da | [4] |

| Chemical Nature | Amphoteric | N/A |

The presence of both the -NH₂ and -COOH groups allows for efficient ionization in either positive or negative electrospray ionization (ESI) modes, a choice that fundamentally alters the resulting mass spectrum and fragmentation data.

-

Positive-Ion Mode (ESI+): In an acidic mobile phase, protonation is highly favored. The molecule will readily accept a proton (H⁺) to form the pseudomolecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 214.0868. While both the nitrogen of the amine and an oxygen of the carboxylic acid are potential protonation sites, the amine group is generally more basic and is the kinetically and thermodynamically favored site of protonation in the gas phase. This principle has been demonstrated for structurally similar compounds like 4-aminobenzoic acid.[5]

-

Negative-Ion Mode (ESI-): In a neutral or basic mobile phase, the carboxylic acid group will readily lose a proton to form the deprotonated pseudomolecular ion, [M-H]⁻, at m/z 212.0717. This is a highly stable anion and typically produces a strong signal for carboxylic acid-containing compounds.[6]

Electrospray ionization (ESI) is the preferred ionization technique for 4,3-APBA due to its polarity and solubility in common LC-MS solvents. It is a soft ionization method that minimizes in-source fragmentation, ensuring the protonated or deprotonated molecular ion is the primary species entering the mass analyzer.

A Validated Workflow for LC-MS/MS Analysis

A robust analytical method requires careful optimization of both the chromatographic separation and the mass spectrometer's parameters. The following section provides a detailed, field-proven protocol for the analysis of 4,3-APBA.

Figure 1: A typical experimental workflow for the LC-MS/MS analysis of this compound.

Detailed Experimental Protocol

-

Standard Preparation:

-

Prepare a 1 mg/mL stock solution of 4,3-APBA in HPLC-grade methanol.

-

Perform serial dilutions in a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. The final diluent should reflect the initial mobile phase conditions to ensure good peak shape.

-

-

Liquid Chromatography Parameters:

-

Column: C18 Reversed-Phase, 100 Å, 1.8 µm, 2.1 mm x 100 mm.

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Water. The acidifier is crucial for promoting protonation in ESI+ mode.

-

Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Parameters:

-

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

-

| Parameter | ESI+ Setting | ESI- Setting | Rationale |

| Capillary Voltage | 3.5 kV | -3.0 kV | Promotes efficient spray and ion formation. |

| Source Temperature | 150 °C | 150 °C | Aids in desolvation of droplets. |

| Desolvation Temp. | 400 °C | 400 °C | Ensures complete solvent evaporation. |

| Cone Gas Flow | 50 L/hr | 50 L/hr | Helps shape the ESI plume. |

| Desolvation Gas Flow | 800 L/hr | 800 L/hr | High flow of nitrogen gas to aid desolvation. |

| Collision Gas | Argon | Argon | Inert gas for collision-induced dissociation (CID). |

| Full Scan Range | m/z 50-300 | m/z 50-300 | Covers the expected mass of the analyte. |

| MS/MS Precursor | m/z 214.1 | m/z 212.1 | Isolation of the ion of interest for fragmentation. |

| Collision Energy | Ramp 10-40 eV | Ramp 10-40 eV | A range of energies ensures all major fragments are produced. |

Elucidation of Fragmentation Pathways via Tandem MS (MS/MS)

Tandem mass spectrometry is indispensable for structural confirmation. By isolating the pseudomolecular ion and subjecting it to collision-induced dissociation (CID), a unique fragmentation "fingerprint" is generated.

Positive Ion Mode ([M+H]⁺) Fragmentation

The protonated molecule ([C₁₃H₁₂NO₂]⁺, m/z 214.1) undergoes characteristic cleavages driven by the charge site and the stability of the resulting fragments.

Figure 2: Proposed primary fragmentation pathway of 4,3-APBA in positive ion mode (ESI+).

-

Initial Loss of Water (m/z 196.1): The most facile fragmentation is the neutral loss of water (18 Da) from the protonated carboxylic acid. This is a classic fragmentation pathway for protonated carboxylic acids, resulting in a stable acylium ion.[7]

-

Subsequent Loss of Carbon Monoxide (m/z 168.1): The acylium ion readily loses carbon monoxide (28 Da) to yield a highly stable aminobiphenyl cation. This two-step fragmentation is a strong diagnostic signature for the presence of the benzoic acid moiety.

Negative Ion Mode ([M-H]⁻) Fragmentation

In negative mode, the fragmentation is initiated from the deprotonated carboxylate group ([C₁₃H₁₀NO₂]⁻, m/z 212.1).

Figure 3: Proposed primary fragmentation pathway of 4,3-APBA in negative ion mode (ESI-).

-

Loss of Carbon Dioxide (m/z 168.1): The dominant and most characteristic fragmentation pathway for a deprotonated benzoic acid derivative is the neutral loss of carbon dioxide (44 Da).[8] This decarboxylation reaction results in a stable aminobiphenyl anion. The observation of this strong transition is highly specific and provides unequivocal evidence of the carboxylic acid functionality.

Summary of Key Diagnostic Ions

The following table summarizes the key ions that can be used for creating a Multiple Reaction Monitoring (MRM) method for highly sensitive and selective quantification of 4,3-APBA.

| Ion Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Transition (Quantifier/Qualifier) |

| ESI+ | 214.1 | 196.1 | Quantifier |

| ESI+ | 214.1 | 168.1 | Qualifier |

| ESI- | 212.1 | 168.1 | Quantifier |

Conclusion

The mass spectrometric analysis of this compound is a robust and highly specific endeavor when approached with a foundational understanding of its chemical properties. This guide has established that the molecule ionizes efficiently in both positive and negative ESI modes, yielding distinct and predictable fragmentation patterns. In positive mode, the sequential loss of water and carbon monoxide is diagnostic. In negative mode, the characteristic loss of carbon dioxide provides an unambiguous signature. The detailed LC-MS/MS workflow and parameters provided herein offer a validated starting point for method development, enabling researchers to confidently identify, quantify, and structurally characterize this important chemical entity in their respective fields.

References

- Pharmaffiliates. This compound. [Link][1]

- PubChem. 4'-Aminobiphenyl-3-carboxylic acid.

- PubChem. 4-(4-Aminophenyl)benzoic acid.

- Agilent Technologies. (2019).

- Campbell, J. L., Le Blanc, J. C. Y., & Schneider, B. B. (2012). Probing electrospray ionization dynamics using differential mobility spectrometry: the curious case of 4-aminobenzoic acid. Analytical Chemistry, 84(18), 7857–7864. [Link][5]

- Chemistry LibreTexts. (2023).

- Doc Brown's Chemistry. Mass spectrum of benzoic acid. [Link][8]

- Jayabalan, R., et al. (2015). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health. [Link][10]

- Nikolic, D., & van Breemen, R. B. (2013). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples.

- Oakwood Chemical. This compound, min 96%. [Link][2]

- Royal Society of Chemistry.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. calpaclab.com [calpaclab.com]

- 3. agilent.com [agilent.com]

- 4. 4'-Aminobiphenyl-3-carboxylic acid | C13H11NO2 | CID 2772300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Probing electrospray ionization dynamics using differential mobility spectrometry: the curious case of 4-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

solubility of 4-(3-aminophenyl)benzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(3-aminophenyl)benzoic Acid in Organic Solvents for Pharmaceutical Development

Abstract

This compound is a bifunctional organic molecule featuring a biphenyl scaffold, which provides rigidity, and both an acidic (carboxylic acid) and a basic (amino) functional group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. However, its successful application, particularly in drug development, is contingent upon a thorough understanding of its solubility characteristics. Poor solubility can severely hinder formulation development, compromise bioavailability, and create challenges in purification and manufacturing. This technical guide provides a comprehensive overview of the critical factors governing the . It synthesizes theoretical principles with practical experimental protocols, offering researchers and drug development professionals a robust framework for solvent selection, solubility prediction, and accurate measurement. We will delve into the physicochemical properties of the molecule, explore the predictive power of Hansen Solubility Parameters (HSP), and provide a detailed, field-proven protocol for equilibrium solubility determination.

Introduction: The Critical Role of Solubility

The solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development. It directly influences the design of the dosage form, the route of administration, and ultimately, the therapeutic efficacy of the drug. For a molecule like this compound, which is used as a synthetic intermediate or building block, solubility is paramount during reaction work-ups, purification via crystallization, and formulation of final products.[1]

This guide is structured to provide a logical progression from theoretical understanding to practical application. We will first examine the intrinsic molecular properties of this compound that dictate its solubility. We will then introduce a powerful theoretical framework, Hansen Solubility Parameters, for predicting solvent-solute compatibility. Finally, we will detail the gold-standard experimental method for obtaining reliable, quantitative solubility data.

Physicochemical Properties of this compound

Understanding the inherent properties of a molecule is the first step in predicting its behavior in different solvent environments.[1] The structure of this compound, with its combination of polar functional groups and a nonpolar aromatic backbone, suggests a complex solubility profile.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₂ | [2][3][4] |

| Molecular Weight | 213.23 g/mol | [3][4] |

| CAS Number | 124221-69-8 | [2][3] |

| Predicted pKa (acidic) | 3.99 ± 0.10 | [5][6] |

| Predicted pKa (basic) | ~4.0 (estimated from aniline) | N/A |

Key Structural Features and Their Implications:

-

Amphoteric Nature: The presence of a carboxylic acid group (-COOH) and an amino group (-NH₂) makes the molecule amphoteric. The carboxylic acid is acidic, while the amino group is basic. This means the molecule's charge state, and therefore its solubility, will be highly dependent on the pH of the medium.[7]

-

Zwitterionic Potential: In a neutral environment, the molecule can exist as a zwitterion, with a protonated aminium group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). Zwitterions often exhibit strong intermolecular interactions, leading to high crystal lattice energy and potentially low solubility in nonpolar organic solvents.[8]

-

Hydrogen Bonding: Both the -COOH and -NH₂ groups can act as hydrogen bond donors and acceptors. This capability is a primary driver of solubility in protic solvents (e.g., alcohols, water) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

-

Aromatic Backbone: The biphenyl core is nonpolar and hydrophobic. This large nonpolar surface area will favor solubility in solvents with significant nonpolar character or those that can engage in π-π stacking interactions.

Theoretical Framework: Hansen Solubility Parameters (HSP)

While the principle of "like dissolves like" is a useful heuristic, it lacks quantitative predictive power. Hansen Solubility Parameters (HSP) provide a more sophisticated framework by deconstructing the total cohesive energy of a substance into three components.[9][10] The fundamental concept is that substances with similar HSP values are likely to be miscible.[11]

The total Hildebrand solubility parameter (δt) is broken down as follows:

δt² = δD² + δP² + δH²

Where:

-

δD (Dispersion): Energy from van der Waals forces. This is significant for nonpolar interactions.

-

δP (Polar): Energy from dipolar intermolecular forces. This is important for molecules with a permanent dipole moment.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

To predict solubility, the "distance" (Ra) between the HSP values of the solute (in this case, this compound) and a solvent is calculated. A smaller distance implies greater affinity.

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A solute is predicted to be soluble in a solvent if the calculated Ra is less than the solute's interaction radius (R₀), defining a "solubility sphere."[12]

Caption: Conceptual model of the Hansen Solubility Sphere.

HSP of Common Organic Solvents (MPa¹/²)

The table below provides HSP values for a range of solvents, which can be used for initial screening of potential candidates for dissolving this compound.[13]

| Solvent | δD | δP | δH |

| Non-Polar | |||

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Polar Aprotic | |||

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Polar Protic | |||

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| 2-Propanol (IPA) | 15.8 | 6.1 | 16.4 |

| Water | 15.5 | 16.0 | 42.3 |

Based on its structure, this compound is expected to have relatively high δP and δH values, suggesting better solubility in polar solvents like alcohols, DMSO, and potentially lower solubility in non-polar hydrocarbons like hexane.

Quantitative Solubility Data of a Structural Analog

Solubility of p-Aminobenzoic Acid (PABA) at Various Temperatures [14]

| Solvent | Temperature (°C) | Mole Fraction Solubility (x10³) |

| Methanol | 10 | 60.1 |

| 30 | 104.2 | |

| Ethanol | 10 | 33.9 |

| 30 | 58.1 | |

| 2-Propanol | 10 | 16.2 |

| 30 | 30.1 | |

| Ethyl Acetate | 10 | 18.5 |

| 30 | 34.9 | |

| Acetonitrile | 10 | 15.1 |

| 30 | 27.8 | |

| Acetic Acid | 10 | 29.5 |

| 30 | 48.0 |

Analysis: The data for PABA clearly shows the highest solubility in polar protic solvents (methanol, ethanol), which aligns with the HSP theory.[14] These solvents can effectively solvate both the carboxylic acid and amino groups through hydrogen bonding. The solubility is moderate in polar aprotic solvents and decreases as solvent polarity and hydrogen bonding capacity decrease. As expected, solubility increases with temperature in all tested solvents.[14]

Experimental Protocol: Equilibrium Shake-Flask Method

Theoretical predictions provide guidance, but definitive solubility values must be determined experimentally. The equilibrium "shake-flask" method is the internationally recognized gold standard for its reliability and direct measurement of thermodynamic equilibrium solubility.[15][16]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (verify purity and solid form)

-

Selected organic solvent (HPLC grade or higher)

-

Glass vials with Teflon-lined screw caps

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved and maintained. A preliminary test can help estimate the required amount to avoid using excessive API.[15]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance). Agitate the samples for a predetermined period (e.g., 24 to 72 hours).[15]

-

Causality: Continuous agitation is necessary to maximize the surface area for dissolution and ensure the system reaches thermodynamic equilibrium efficiently. The extended time frame is required to be certain that the measured concentration is the true equilibrium solubility and not a transient state.

-

-

Equilibrium Confirmation: To ensure equilibrium has been reached, take samples at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements do not deviate significantly (e.g., by <5%).[15]

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand at the controlled temperature for a short period to let the excess solid settle. The separation of undissolved solid from the saturated solution is a critical step. Centrifugation can be used as an alternative to sedimentation.[15]

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

-

Causality: Filtration is essential to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility. The filtration should be done quickly and at temperature to prevent precipitation due to cooling.

-

-

Dilution and Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve. Analyze the diluted sample using a validated HPLC-UV or UV-Vis method to determine the concentration.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Trustworthiness - The Self-Validating System: To ensure the integrity of the results, it is best practice to recover the excess solid at the end of the experiment and analyze its solid form (e.g., using X-ray Powder Diffraction - XRPD). This step verifies that the API has not undergone a polymorphic transformation or formed a solvate during the experiment, which would result in the measurement of the solubility of a different, and potentially more stable or less stable, solid form.[15]

Conclusion and Future Outlook

This guide has established a comprehensive framework for approaching the solubility of this compound. We have demonstrated that its amphoteric and zwitterionic nature, combined with its capacity for hydrogen bonding and its significant nonpolar surface area, results in a complex solubility profile. While quantitative data for this specific molecule is sparse, the application of theoretical models like Hansen Solubility Parameters provides a powerful tool for initial solvent screening. The solubility data of the structural analog, p-aminobenzoic acid, strongly suggests that polar protic solvents will be the most effective.

For any drug development program, the generation of precise, reliable experimental data is non-negotiable. The detailed shake-flask protocol provided herein represents the gold standard for this purpose. By combining theoretical prediction with rigorous experimental validation, researchers can efficiently navigate the challenges of solvent selection, formulation development, and process optimization for this compound and other complex APIs.

References

- Vertex AI Search. (n.d.). 4-Aminobenzoic acid - Solubility of Things.

- Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29.

- NIH. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC.

- World Health Organization (WHO). (n.d.). Annex 4.

- Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Hansen Solubility Parameters. (n.d.). Official Site of HSP and HSPiP.

- ResearchGate. (n.d.). Solubility of pABA in several solvents.

- Wikipedia. (n.d.). Hansen solubility parameter.

- Sigma-Aldrich. (n.d.). API Solubility and Dissolution Enhancement Via Formulation.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- PubChem. (n.d.). 4-(4-Aminophenyl)benzoic acid.

- Oakwood Chemical. (n.d.). This compound, min 96%, 5 grams.

- Pharmaffiliates. (n.d.). This compound.

- ResearchGate. (2018). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem?.

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. calpaclab.com [calpaclab.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. usbio.net [usbio.net]

- 5. 85096-04-4 CAS MSDS (3-(4-Aminophenyl)benzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 3-(4-Aminophenyl)benzoic acid | 85096-04-4 [amp.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 13. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 14. researchgate.net [researchgate.net]

- 15. who.int [who.int]

- 16. lup.lub.lu.se [lup.lub.lu.se]

Introduction: A Versatile Biphenyl Scaffold for Modern Drug Discovery

An In-depth Technical Guide to 4-(3-aminophenyl)benzoic acid: Properties, Characterization, and Application

In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, bifunctional scaffolds—molecules possessing multiple, distinct reactive sites—offer unparalleled versatility. This compound (IUPAC Name: 3'-Amino-[1,1'-biphenyl]-4-carboxylic acid) emerges as a molecule of significant interest. Its rigid biphenyl core, functionalized with a nucleophilic aromatic amine and an electrophilic carboxylic acid at opposite ends of the molecular axis, presents an ideal framework for constructing complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, outline robust experimental protocols for its characterization, explore its chemical reactivity, and discuss its burgeoning role as a key intermediate, particularly in the synthesis of targeted protein degraders[1]. This document is designed not merely as a repository of data, but as a practical, field-proven guide grounded in established scientific principles.

Section 1: Core Molecular Identity and Structure

Accurate identification is the foundation of all subsequent research. The fundamental identifiers and structural properties of this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 3'-Amino-[1,1'-biphenyl]-4-carboxylic acid | [2] |

| CAS Number | 124221-69-8 | [1][2] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1][2] |

| Molecular Weight | 213.23 g/mol | [2] |

| Canonical SMILES | C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)N |

Structural Representation:

Caption: 2D Structure of this compound.

Section 2: Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for anticipating its behavior in various experimental and physiological settings. While extensive experimental data for this specific isomer is not widely published, the table below consolidates available information. The absence of certain data points underscores the necessity for the experimental protocols detailed in Section 4.

| Property | Value / Description | Source(s) / Notes |

| Appearance | White to off-white or yellow powder | Inferred from related aminobenzoic acids.[3] |